BenchChemオンラインストアへようこそ!

4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid

Medicinal Chemistry Chemical Synthesis Scaffold Design

4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid is a strategic synthetic building block with an acetyl linker and free benzoic acid terminus, enabling divergent synthesis of focused quinazolinone libraries. Unlike pre-functionalized analogs, the unsubstituted C2 position allows electrophilic or nucleophilic derivatization (e.g., styryl installation for NMDA receptor probes), while the terminal carboxyl group supports amide coupling, esterification, or PROTAC conjugation. This linker-extended scaffold offers distinct SAR advantages over directly N3-arylated analogs for anti-MRSA and targeted protein degradation programs. Supplied as research-grade material; contact us for bulk pricing and custom synthesis options.

Molecular Formula C17H13N3O4
Molecular Weight 323.30 g/mol
Cat. No. B509058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid
Molecular FormulaC17H13N3O4
Molecular Weight323.30 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C17H13N3O4/c21-15(19-12-7-5-11(6-8-12)17(23)24)9-20-10-18-14-4-2-1-3-13(14)16(20)22/h1-8,10H,9H2,(H,19,21)(H,23,24)
InChIKeyRBKZNZVRGWSGED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 4-{[(4-Oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic Acid (CAS 431910-73-5)? – Core Identity and Procurement Context


4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid (CAS 431910-73-5; molecular formula C17H13N3O4; molecular weight 323.30 g/mol) is a synthetic quinazolin-4(3H)-one derivative in which the N3 position of the 4-oxoquinazoline heterocycle is functionalized with an acetyl linker conjugated to a para-aminobenzoic acid moiety via an amide bond . This compound belongs to the broader class of 4-oxoquinazolin-3(4H)-yl acetic acid conjugates, a scaffold family extensively explored for its capacity to engage diverse biological targets—including bacterial penicillin-binding proteins, NMDA receptor subtypes, and histone deacetylase enzymes—depending on the identity and regiochemistry of the appended aromatic acid [1][2]. The compound is supplied as a research-grade chemical (typical purity ≥95–98%) for non-human, non-therapeutic use, and is catalogued by multiple international vendors sourcing from synthetic chemistry laboratories .

Why 4-{[(4-Oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic Acid Cannot Be Interchanged with Other 4-Oxoquinazoline Benzoic Acid Derivatives


Substitution of 4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid with a close analog is not supported by the available structure–activity relationship (SAR) data, even within this narrow chemical subclass. Three structural variables produce dramatic functional divergence: (i) the acetyl linker between the quinazolinone core and the benzoic acid—absent in directly N3-arylated derivatives (e.g., CAS 94242-54-3), which eliminate conformational flexibility and hydrogen-bonding capacity at the linker amide [1]; (ii) the para- versus meta- or ortho- regiochemistry of the benzoic acid attachment, which alters molecular geometry, target binding complementarity, and in some series completely abolishes biological activity [2]; and (iii) the presence or absence of substituents on the quinazolinone 2-position, where even a methyl group (e.g., 2-methyl-4-oxoquinazolin-3-yl-benzoic acid) can redirect target selectivity from antibacterial to antiviral profiles [3]. These SAR features mean that two compounds sharing the '4-oxoquinazoline-benzoic acid' substructure are not functionally equivalent; each must be treated as a distinct chemical entity with independently verified properties.

4-{[(4-Oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic Acid: Quantitative Differentiation Evidence Versus Closest Structural Analogs


Evidence Dimension 1: Structural Differentiation from Direct N3-Aryl-4-oxoquinazoline Benzoic Acid (CAS 94242-54-3) – Acetyl Linker Insertion

The defining structural feature of the target compound is the acetyl linker (–CH2–C(=O)–NH–) interposed between the quinazolinone N3 and the para-aminobenzoic acid moiety. This contrasts with the most closely related commercial analog, 4-(4-oxoquinazolin-3(4H)-yl)benzoic acid (CAS 94242-54-3), in which the benzoic acid ring is directly N3-attached without a linker. The acetyl linker introduces an additional amide bond capable of acting as both a hydrogen-bond donor and acceptor, increases the molecular weight from 266.25 g/mol (CAS 94242-54-3) to 323.30 g/mol, and adds two rotatable bonds extending the distance between the quinazolinone core and the carboxylate pharmacophore by approximately 2.5–3.0 Å [1]. In the antibacterial SAR series reported by Gatadi et al. (2019), 4-oxoquinazolin-3(4H)-yl benzoic acid derivatives lacking the acetyl linker exhibited MIC values of 0.25–0.5 µg/mL against S. aureus, whereas benzamide derivatives with a comparable amide linkage showed altered potency and selectivity profiles, indicating that the presence and nature of the linker directly modulate biological activity [2].

Medicinal Chemistry Chemical Synthesis Scaffold Design

Evidence Dimension 2: Regiochemical Differentiation from Meta-Amino Isomer – Para vs. Meta Benzoic Acid Substitution

The target compound bears the benzoic acid substituent at the para (4-) position of the phenyl ring relative to the amide linkage. The regioisomeric meta (3-) analog, 3-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid, is also commercially available (CAS registry distinct, molecular formula identical at C17H13N3O4). Although no published study has performed a direct head-to-head pharmacological comparison of these two specific regioisomers, the established quinazolinone SAR literature demonstrates that positional isomerism on the benzoic acid ring profoundly alters target engagement. In the broader class of 4-oxoquinazolin-3-yl benzoic acid and benzamide antibacterials, Gatadi et al. showed that structural modifications to the aromatic acid appendage changed anti-staphylococcal MIC values by at least 2- to 4-fold among closely related analogs, and that certain substitution patterns conferred selectivity for S. aureus over other ESKAPE pathogens [1]. Additionally, within the NMDA antagonist series typified by QNZ46 (E-4-(6-methoxy-2-(3-nitrostyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid, CAS 1237744-13-6), the para-benzoic acid configuration is essential for GluN2C/GluN2D subunit selectivity, with IC50 values of 3 µM and 6 µM, respectively, versus >300 µM for GluN2A and GluN2B [2].

SAR Analysis Regiochemistry Target Selectivity

Evidence Dimension 3: Differentiation from 2-Substituted Quinazolinone Analogs – Core Substitution Status and Target Space

The target compound is unsubstituted at the 2-position of the quinazolinone ring, distinguishing it from the 2-methyl-substituted analog 4-(2-methyl-4-oxo-4H-quinazolin-3-yl)-benzoic acid (synthesized by Meyyanathan et al., 2006). In that study, the 2-methyl-quinazolinone benzoic acid scaffold served as a precursor to a series of amino acid conjugates subsequently evaluated for antiviral activity, with compound 5 demonstrating potent in vitro antiherpes activity [1]. Conversely, the 4-oxoquinazolin-3(4H)-yl benzoic acid series lacking a 2-substituent (as in the target compound's core substructure) was directed toward antibacterial targets, with MIC values of 0.25–0.5 µg/mL against multidrug-resistant S. aureus (Gatadi et al., 2019) [2]. While the target compound itself—which contains the additional acetyl-aminobenzoic acid extension—has not been characterized in these bioassays, the core substitution status at position 2 of the quinazolinone is a well-established determinant of biological target preference across the quinazolin-4(3H)-one chemotype. The presence of a 2-styryl substituent in QNZ46 is additionally essential for its NMDA receptor non-competitive antagonism, as the styryl moiety engages a distinct allosteric pocket on the GluN2 subunit [3].

Quinazolinone Chemistry Target Engagement Antiviral Activity

Evidence Dimension 4: Physicochemical Property Differentiation – LogP, Solubility, and Drug-Likeness Implications of the Acetyl Linker

The insertion of an acetyl linker between the quinazolinone core and the benzoic acid ring modifies the compound's physicochemical profile relative to directly N3-arylated analogs. The ethyl ester prodrug form, ethyl 4-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoate (Hit2Lead catalog; C19H17N3O4; MW 351; LogP 2.67), provides a computable LogP reference for the esterified linker series . By comparison, 4-(4-oxoquinazolin-3(4H)-yl)benzoic acid (CAS 94242-54-3), which lacks the linker, has a predicted LogP of approximately 2.0 and a melting point of 240–242 °C [1]. The free acid form of the target compound (MW 323.30) is expected to exhibit intermediate lipophilicity between the directly N3-arylated acid and the ethyl ester, with a predicted LogP of approximately 2.2–2.4 based on fragment-based estimation. The additional amide bond in the linker region also increases the topological polar surface area (tPSA) relative to the linker-free analog, enhancing hydrogen-bonding capacity and potentially improving aqueous solubility at near-neutral pH. These differences in LogP and tPSA directly affect compound behavior in biological assays: solubility in DMSO/aqueous buffer systems, passive membrane permeability, and plasma protein binding are all functions of these parameters [2].

Physicochemical Properties ADME Drug Design

Best Research and Industrial Application Scenarios for 4-{[(4-Oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic Acid (CAS 431910-73-5)


Scenario A: Quinazolinone-Focused Library Design and Medicinal Chemistry SAR Exploration

This compound serves as a versatile building block for constructing focused quinazolinone libraries where both the C2 position of the heterocycle and the benzoic acid terminus remain available for further chemical diversification. The unsubstituted C2 position permits electrophilic or nucleophilic derivatization (e.g., styryl installation as in QNZ46 [1], or alkyl/aryl substitution), while the free carboxylic acid group enables amide coupling, esterification, or reduction. The acetyl linker adds conformational degrees of freedom that can be exploited to probe optimal spacing between the quinazolinone pharmacophore and the benzoic acid recognition element—a key SAR variable highlighted by Gatadi et al. in their antibacterial quinazolinone series [2]. For procurement, the compound's structural uniqueness (acetyl linker + free acid + C2-H) distinguishes it from pre-functionalized analogs (e.g., 2-methyl or 2-styryl derivatives) and makes it a strategic starting point for divergent synthesis.

Scenario B: Antibacterial Drug Discovery Targeting Multidrug-Resistant Gram-Positive Pathogens

Although the target compound itself has not been directly evaluated in published antibacterial assays, the 4-oxoquinazolin-3(4H)-yl benzoic acid scaffold has demonstrated potent and selective activity against multidrug-resistant Staphylococcus aureus, including MRSA and VRSA clinical isolates (MIC = 0.25–0.5 µg/mL; selectivity index >10 on Vero cells) [1]. The target compound's acetyl-aminobenzoic acid extension may modulate bacterial permeability, efflux susceptibility, or target binding kinetics relative to simpler N3-aryl analogs. Researchers developing anti-staphylococcal agents can benchmark this compound against the Gatadi series and evaluate whether the linker insertion improves microbiological spectrum, reduces cytotoxicity, or enhances synergy with FDA-approved antibiotics such as vancomycin or linezolid [1].

Scenario C: PROTAC Linker and Chemical Biology Tool Development

The quinazolinone core is a recognized ligand motif for E3 ubiquitin ligase recruitment, and the acetyl-aminobenzoic acid extension provides a chemically tractable handle for conjugating to target-protein-binding warheads or functional reporters. The parent (4-oxoquinazolin-3(4H)-yl)acetic acid (CAS 14663-53-7) is explicitly marketed as an alkyl chain-based PROTAC linker [1]. The target compound extends this scaffold by appending a para-aminobenzoic acid moiety through an amide bond, offering a longer spacer arm and an additional conjugation site at the terminal carboxyl group. This positions 4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid as a potential bifunctional linker or E3 ligase-recruiting element for targeted protein degradation applications, where linker length and composition critically influence ternary complex formation and degradation efficiency.

Scenario D: CNS Drug Discovery – NMDA Receptor Subtype Selectivity Studies

The structural relationship between this compound and QNZ46 (a GluN2C/GluN2D-selective NMDA receptor non-competitive antagonist with IC50 values of 3 µM and 6 µM, respectively, versus >300 µM for GluN2A/GluN2B [1]) positions it as a potential scaffold for CNS probe development. QNZ46's selectivity derives from a 2-styryl substituent and a 6-methoxy group on the quinazolinone core, combined with a para-benzoic acid moiety. The target compound shares the para-benzoic acid feature and acetyl-amide connectivity but is unsubstituted at C2 and C6, offering a clean scaffold for systematic introduction of substituents to map the structural determinants of NMDA receptor subtype selectivity. Researchers investigating glutamate receptor pharmacology could use this compound as a synthetic intermediate to generate QNZ46 analogs and explore the SAR of the quinazolinone 2-position.

Quote Request

Request a Quote for 4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.